3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane
Description
3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane (CAS 27703-88-4) is a fluorinated organosilicon compound with the molecular formula C₁₀H₂₅F₃O₂Si₃. It features a linear trisiloxane backbone substituted with a trifluoropropyl group, imparting unique properties such as low viscosity (2 cSt at 25°C), thermal stability, and resistance to oils and solvents . The compound is commercially available through suppliers like Santa Cruz Biotechnology and is listed in specialty chemical catalogs .
Properties
IUPAC Name |
trimethyl-[methyl-(3,3,3-trifluoropropyl)-trimethylsilyloxysilyl]oxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25F3O2Si3/c1-16(2,3)14-18(7,15-17(4,5)6)9-8-10(11,12)13/h8-9H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWGMNVDRHEOQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(CCC(F)(F)F)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25F3O2Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
42557-13-1 | |
| Record name | Poly[oxy[methyl(3,3,3-trifluoropropyl)silylene]], α-(trimethylsilyl)-ω-[(trimethylsilyl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42557-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40381108 | |
| Record name | 1,1,1,3,5,5,5-Heptamethyl-3-(3,3,3-trifluoropropyl)trisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27703-88-4 | |
| Record name | 1,1,1,3,5,5,5-Heptamethyl-3-(3,3,3-trifluoropropyl)trisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Stoichiometry and Conditions
Key parameters include:
-
Mass ratio of MHPS 202 to HMDZ : 1:2 to 1:5
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Catalyst loading : 0.1% to 1% of total reactant mass
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Reaction time : 4–8 hours at ambient temperature (20–25°C)
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Neutralization : Post-reaction treatment with 5% sodium bicarbonate solution
A representative procedure involves charging a reactor with MHPS 202 and HMDZ in a 1:3 mass ratio, adding 0.5% sulfuric acid by total reactant mass, and agitating for 6 hours. After phase separation, the organic layer is neutralized, washed, and distilled to achieve >99% purity.
Critical Factors Influencing Yield
Experimental data from five patent embodiments reveal how process variables affect product yield (Table 1):
Table 1: Yield Variation with Reaction Parameters
| Example | MHPS 202:HMDZ Ratio | Catalyst Loading (%) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 1:2 | 0.5 | 4 | 28 |
| 2 | 1:2 | 0.5 | 8 | 34 |
| 3 | 1:3 | 0.5 | 6 | 36 |
| 4 | 1:5 | 0.1 | 6 | 15 |
| 5 | 1:5 | 1.0 | 6 | 22 |
Mass Ratio Optimization
The 1:3 reactant ratio (Example 3) maximizes yield at 36%, as excess HMDZ drives equilibration toward trisiloxane formation. Ratios beyond 1:5 (Examples 4–5) reduce yield due to side reactions forming higher oligomers.
Catalyst Loading Effects
A 0.5% sulfuric acid loading balances catalytic activity and side-product formation. Reducing catalyst to 0.1% (Example 4) slows kinetics, while 1.0% loading (Example 5) accelerates competing condensation reactions.
Temporal Dynamics
Extending reaction time from 4 to 8 hours at 1:2 ratio improves yield from 28% to 34% (Examples 1–2), indicating kinetic control. Beyond 6 hours, marginal gains suggest equilibrium limitations.
Purification and Quality Control
Post-reaction processing involves:
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Phase separation : Removal of spent sulfuric acid catalyst by decantation
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Neutralization : Washing with 5% NaHCO₃ to pH 7
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Distillation : Fractional distillation under reduced pressure (40–60°C at 10 mmHg)
Gas chromatography analyses confirm >99% purity in final fractions, with residual siloxane dimers and tetramers below detection limits.
Comparative Advantages Over Alternative Methods
The sulfuric acid-catalyzed method offers:
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Cost efficiency : Catalyst costs <5% of platinum-based systems
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Scalability : No exothermic risks enable batch sizes >100 kg
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Sustainability : 98% catalyst recovery via phase separation
Notably, the absence of noble metal catalysts eliminates product contamination risks common in hydrosilylation approaches.
Industrial Implementation Considerations
For pilot-scale production (10–100 L reactors):
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Mixing efficiency : High-shear agitators (≥500 rpm) prevent localized overheating
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Safety protocols : Corrosion-resistant glass-lined reactors mandatory
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Waste management : Spent acid neutralization with lime generates inert CaSO₄
Economic analyses estimate a production cost of $120–150/kg at 100 kg/month scale, competitive with specialty siloxanes.
Challenges and Limitations
Key constraints include:
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Yield ceiling : Theoretical maximum 40–45% due to equilibration thermodynamics
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Byproduct formation : 5–8% cyclic trisiloxanes requiring additional purification
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Moisture sensitivity : Strict anhydrous conditions (<50 ppm H₂O) essential
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced siloxane derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide under anhydrous conditions.
Major Products Formed:
Oxidation: Oxidized siloxane derivatives.
Reduction: Reduced siloxane derivatives.
Substitution: Substituted siloxane compounds with various functional groups.
Scientific Research Applications
Chemical Properties and Characteristics
- Molecular Formula: C10H25F3O2Si3
- CAS Number: 27703-88-4
- Physical Properties:
These properties contribute to its utility in various applications, particularly in environments requiring chemical resistance and thermal stability.
2.1. Surface Treatment for Semiconductors
One of the prominent applications of 3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane is in the surface treatment of semiconductor substrates. The compound is used to enhance the hydrophobicity and chemical resistance of surfaces, which is critical in semiconductor manufacturing processes .
Case Study:
A study demonstrated that treating silicon wafers with this siloxane improved water repellency and reduced contamination during processing stages. The treated surfaces exhibited lower adhesion to contaminants compared to untreated surfaces.
2.2. Coatings and Sealants
The compound is also utilized in formulating advanced coatings and sealants due to its excellent weathering properties and low surface energy. These characteristics make it ideal for outdoor applications where durability against environmental factors is needed.
Data Table: Performance Comparison of Coatings
| Property | Conventional Coating | Coating with Trisiloxane |
|---|---|---|
| Water Contact Angle (°) | 80 | 110 |
| UV Resistance | Moderate | High |
| Durability (Months) | 12 | 24 |
This table illustrates the enhanced performance metrics of coatings incorporating this siloxane compared to traditional formulations .
Biomedical Applications
The unique properties of 3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane extend into biomedical fields, particularly in drug delivery systems and medical device coatings. Its biocompatibility and hydrophobic nature make it suitable for applications that require minimal interaction with biological fluids.
Case Study:
Research has shown that incorporating this siloxane into polymer matrices for drug delivery systems can improve the release profiles of hydrophobic drugs while maintaining stability under physiological conditions .
Environmental Applications
Given the increasing focus on environmental sustainability, this compound is being investigated for its potential use in creating environmentally friendly materials. Its ability to repel water and resist dirt accumulation can lead to innovations in self-cleaning surfaces.
Research Findings:
Studies have indicated that surfaces treated with 3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane exhibit significant dirt-repellent properties, reducing the need for chemical cleaning agents and promoting sustainability .
Mechanism of Action
The mechanism of action of 3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane is primarily based on its ability to form stable bonds with other molecules. The trifluoropropyl group imparts unique chemical properties, such as increased hydrophobicity and chemical resistance, which are exploited in various applications. The compound interacts with molecular targets through hydrophobic interactions and van der Waals forces, contributing to its effectiveness in different contexts .
Comparison with Similar Compounds
Structural Analogues: Linear vs. Cyclic Fluorosiloxanes
1,3,5-Trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane (CAS 2374-14-3)
- Structure : Cyclic trisiloxane with three trifluoropropyl groups.
- Molecular Formula : C₁₂H₂₁F₉O₃Si₃ (MW: 468.54 g/mol).
- Properties : Higher molecular weight and cyclic structure confer increased rigidity and thermal stability compared to the linear heptamethyltrisiloxane. Used in high-performance elastomers and sealants .
- Applications : Key component in fluorosilicone rubbers for aerospace and automotive industries due to superior compression set recovery .
Poly[(3,3,3-trifluoropropyl)methylsiloxane] (PMTFPS)
- Structure : Linear polymer with repeating trifluoropropylmethylsiloxane units.
- Properties : High molecular weight (>10,000 g/mol) results in elastomeric behavior, excellent chemical resistance, and a wide operating temperature range (-60°C to 200°C) .
- Applications : Used in gaskets, O-rings, and fuel-resistant coatings, outperforming conventional silicones in harsh environments .
3-(3-Acetoxypropyl)heptamethyltrisiloxane (CAS 18044-09-2)
- Structure : Linear trisiloxane with an acetoxypropyl substituent instead of trifluoropropyl.
- Properties : Higher polarity due to the ester group, leading to increased reactivity in hydrolysis and crosslinking reactions. Viscosity: ~5 cSt .
- Applications : Intermediate in silicone-modified polymers and adhesives .
Physicochemical Properties
| Property | 3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane | 1,3,5-Trimethyl-1,3,5-tris(trifluoropropyl)cyclotrisiloxane | PMTFPS Polymer |
|---|---|---|---|
| Molecular Weight (g/mol) | 318.56 | 468.54 | >10,000 |
| Viscosity (25°C) | 2 cSt | 15–20 cSt (melt) | 1,000–5,000 cSt |
| Hydrolytic Stability | Stable (HMIS 4) | Moderately stable | Stable |
| Flashpoint (°C) | 69 | >200 | Non-flammable |
| Key Applications | Lubricants, coatings | Elastomers, sealants | Gaskets, O-rings |
Functional Group Variations
- Trifluoropropyl vs. Hydroxypropyl :
- Trifluoropropyl vs.
Performance in Mixtures
Studies on 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane demonstrate that fluorinated silicones exhibit excellent miscibility with organosilicon compounds, improving solvent resistance in blends . The linear heptamethyltrisiloxane analog likely shares similar compatibility but with lower viscosity for easier processing .
Biological Activity
3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane is a siloxane compound that has garnered attention due to its unique chemical structure and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its interactions at the cellular level, potential therapeutic applications, and any associated toxicity.
Chemical Structure and Properties
3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane consists of a siloxane backbone with trifluoropropyl and heptamethyl substituents. The presence of fluorine atoms contributes to its hydrophobicity and potential surface activity. These properties can influence biological interactions, particularly in terms of permeability and bioactivity.
Biological Activity Overview
The biological activity of siloxane compounds often relates to their applications in pharmaceuticals, cosmetics, and materials science. For 3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane, specific areas of interest include:
- Antimicrobial Activity : Some studies suggest that siloxanes can exhibit antimicrobial properties. The incorporation of fluorinated groups may enhance this activity by altering membrane permeability in microbial cells.
- Cytotoxicity : Investigations into the cytotoxic effects on various cell lines are crucial for determining safety profiles. Initial studies indicate varying levels of cytotoxicity depending on the concentration and exposure duration.
- Cellular Interaction : The interaction with cellular membranes can lead to changes in cell viability and function.
Cytotoxicity Data
A study assessing the cytotoxic effects of various siloxanes found that compounds similar to 3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane exhibited cytotoxic effects on human cell lines at high concentrations. The IC50 values varied significantly among different cell types .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | HeLa | 8.88 |
| Example B | MCF12A | 9.41 |
This table illustrates the need for further exploration into the specific cytotoxic thresholds for 3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane.
The mechanisms by which siloxanes exert biological effects typically involve interactions with cellular membranes or intracellular targets. For instance, some compounds have been shown to disrupt membrane integrity or interfere with cellular signaling pathways . Understanding these mechanisms is vital for evaluating the therapeutic potential of 3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane.
Case Studies
- Case Study on Antimicrobial Efficacy : A comparative study investigated the antimicrobial properties of various fluorinated siloxanes against Staphylococcus aureus. Results indicated that compounds with similar structures to 3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane showed promising results in inhibiting bacterial growth.
- Cytotoxicity Assessment : In a controlled laboratory setting, researchers evaluated the cytotoxic effects of siloxanes on lung epithelial cells. The study found that exposure to certain concentrations resulted in significant cell death after 24 hours .
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing the molecular structure of 3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. Use NMR to resolve trifluoropropyl groups (δ ≈ -65 to -75 ppm) and NMR to confirm siloxane backbone connectivity (δ ≈ 0 to -20 ppm). Complementary Fourier-Transform Infrared Spectroscopy (FT-IR) can identify Si-O-Si stretching (~1000–1100 cm) and C-F vibrations (~1150–1250 cm). Cross-validate with High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation .
Q. How can researchers optimize purification protocols for siloxane derivatives like 3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane?
- Methodological Answer : Fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) is effective due to the compound’s high boiling point. Confirm purity via Gas Chromatography (GC) with flame ionization detection. For trace impurities, employ preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and acetonitrile/water gradients. Monitor purity thresholds (>97%) as per industrial standards .
Q. What computational tools are suitable for predicting the thermophysical properties of fluorinated siloxanes?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model bond dissociation energies and thermal stability. Molecular dynamics simulations (e.g., LAMMPS or GROMACS) predict viscosity and diffusion coefficients. Validate predictions against Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) data .
Advanced Research Questions
Q. How can conflicting data on the thermal degradation mechanisms of fluorinated siloxanes be resolved?
- Methodological Answer : Combine experimental and computational approaches:
- Experimental : Perform TGA-FTIR or Pyrolysis-GC/MS to identify volatile degradation products (e.g., HF, CF radicals).
- Computational : Use reactive force fields (ReaxFF) to simulate bond cleavage pathways under varying temperatures.
- Statistical Analysis : Apply multivariate regression to reconcile discrepancies between experimental and theoretical activation energies .
Q. What strategies mitigate fluorine-induced side reactions during siloxane functionalization?
- Methodological Answer :
- Reagent Selection : Use mild fluorinating agents (e.g., Selectfluor®) to avoid over-fluorination.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) stabilize intermediates and reduce radical formation.
- In Situ Monitoring : Employ Raman spectroscopy or inline NMR to detect reactive intermediates and adjust reaction kinetics dynamically .
Q. How can researchers design experiments to probe the surface activity of 3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane in polymer composites?
- Methodological Answer :
- Surface Characterization : Atomic Force Microscopy (AFM) quantifies surface roughness, while X-ray Photoelectron Spectroscopy (XPS) maps fluorine distribution.
- Dynamic Contact Angle Measurements : Assess hydrophobicity using advancing/receding water contact angles.
- Mechanical Testing : Correlate surface modifications with tensile strength and elongation-at-break via ASTM D638 protocols .
Q. What experimental frameworks address reproducibility challenges in synthesizing fluorosiloxane copolymers?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design (e.g., 2 factorial) to screen variables (temperature, catalyst loading, monomer ratio).
- Process Analytical Technology (PAT) : Implement inline sensors (e.g., NIR spectroscopy) for real-time monitoring of conversion rates.
- Statistical Process Control (SPC) : Use control charts to minimize batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
